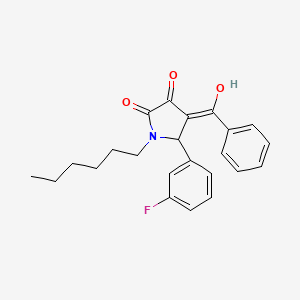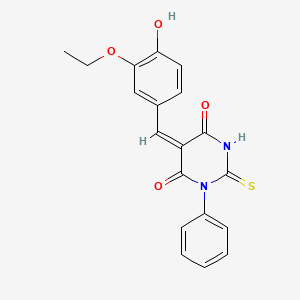
4-benzoyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
4-benzoyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BFH-772, is a synthetic compound that belongs to the pyrrolone family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4-benzoyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound can modulate gene expression and signaling pathways, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and anti-inflammatory activity. It can induce cell cycle arrest and apoptosis in cancer cells, protect neurons from oxidative stress-induced damage, and reduce inflammation in various animal models. This compound has also been shown to modulate gene expression and signaling pathways, leading to its various pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-benzoyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its potential as a lead compound for drug discovery and development. Its various pharmacological effects make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research and development of 4-benzoyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is to investigate its potential as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine its toxicity and safety profile in vivo. Overall, this compound has shown promising results in various scientific research applications, and further studies are needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-benzoyl-5-(3-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress-induced damage and prevent neuroinflammation. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Propiedades
IUPAC Name |
(4Z)-5-(3-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FNO3/c1-2-3-4-8-14-25-20(17-12-9-13-18(24)15-17)19(22(27)23(25)28)21(26)16-10-6-5-7-11-16/h5-7,9-13,15,20,26H,2-4,8,14H2,1H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJSDFXPQAWKO-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B3897865.png)
![N-[2-[4-(methylthio)phenyl]-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3897867.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B3897869.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B3897877.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3897880.png)
![2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B3897887.png)
![2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3897889.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897893.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]vinyl}benzamide](/img/structure/B3897897.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3897912.png)
![ethyl 4-[2-(benzoylamino)-3-(3,4-dimethoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B3897920.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B3897944.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3897947.png)